molecular formula C21H23N5O3 B13894768 2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide

2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide

Cat. No.: B13894768
M. Wt: 393.4 g/mol
InChI Key: ZHPZPRXMMPRJOT-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an anilino group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the anilino and pyrimidine intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[4-(2-methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-14-4-3-5-16(12-14)24-20-18(19(22)27)13-23-21(26-20)25-15-6-8-17(9-7-15)29-11-10-28-2/h3-9,12-13H,10-11H2,1-2H3,(H2,22,27)(H2,23,24,25,26)

InChI Key

ZHPZPRXMMPRJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)OCCOC

Origin of Product

United States

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